Bienvenue dans la boutique en ligne BenchChem!

Lantibiotic lacticin 3147 A1

antimicrobial potency two-component lantibiotic synergy nisin comparison

Lantibiotic lacticin 3147 A1 (LtnA1) is the α-peptide component of the two-peptide lantibiotic lacticin 3147, produced by Lactococcus lactis subsp. lactis DPC3147.

Molecular Formula
Molecular Weight
Cat. No. B1576243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantibiotic lacticin 3147 A1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lantibiotic Lacticin 3147 A1 — A Two-Component, Lipid-II-Targeting Antimicrobial Peptide for Food Biopreservation and Anti-Infective Research


Lantibiotic lacticin 3147 A1 (LtnA1) is the α-peptide component of the two-peptide lantibiotic lacticin 3147, produced by Lactococcus lactis subsp. lactis DPC3147 . Unlike single-peptide lantibiotics such as nisin, lacticin 3147 requires the synergistic action of both LtnA1 and LtnA2 peptides for full nanomolar-range antimicrobial activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), Listeria monocytogenes, and Mycobacterium tuberculosis . Structurally, LtnA1 adopts a globular type-B lantibiotic conformation resembling mersacidin and selectively binds the peptidoglycan precursor lipid II, while LtnA2 belongs to the elongated type-A lantibiotic class and mediates membrane pore formation .

Why Nisin or Other Single-Peptide Lantibiotics Cannot Substitute for Lacticin 3147 A1 in Targeted Applications


Lacticin 3147 cannot be replaced by nisin or other single-peptide lantibiotics without a measurable loss of potency or a shift in target specificity in several therapeutically and industrially relevant contexts. The two-component architecture of lacticin 3147 — in which LtnA1 first binds lipid II and then recruits LtnA2 for cooperative pore formation — generates a distinct antimicrobial profile that differs from nisin's single-peptide, dual-mechanism mode of action . This mechanistic divergence translates into quantifiably superior activity of lacticin 3147 against VRE, mycobacteria, Bacillus cereus, and nisin-resistant Listeria monocytogenes mutants, while nisin retains superiority against S. aureus . Even the closest structural relative, staphylococcin C55 (86% LtnA1 identity), exhibits dedicated features and cross-immunity patterns that prevent it from serving as a functional drop-in substitute .

Quantitative Comparator Evidence for Lantibiotic Lacticin 3147 A1: Head-to-Head Data vs. Nisin, Vancomycin, and In-Class Analogs


Synergistic Two-Peptide System Achieves 7 nM MIC50 — Over 7-Fold More Potent Than Nisin Alone on the Same Target Strain

Against Lactococcus lactis subsp. cremoris HP as the indicator strain, the full two-peptide lacticin 3147 combination (LtnA1 + LtnA2) exhibited an MIC50 of 7 nM per component peptide. In parallel assays, the single-peptide lantibiotic nisin required an MIC50 of 50 nM, representing a 7.1-fold lower potency. LtnA1 alone displayed only marginal independent activity with an MIC50 of 200 nM . This demonstrates that the synergistic two-component mechanism of lacticin 3147 provides a potency advantage over the most widely used single-peptide lantibiotic in a controlled, directly comparable assay system.

antimicrobial potency two-component lantibiotic synergy nisin comparison

Lacticin 3147 Outperforms Nisin Against Vancomycin-Resistant Enterococci (VRE) — MIC Range 1.9–7.7 mg/L vs. 2 to ≥8.3 mg/L

In a direct head-to-head comparison against 20 strains of vancomycin-resistant enterococci (VRE), lacticin 3147 displayed MIC values between 1.9 and 7.7 mg/L, while nisin MICs ranged from 2 to ≥8.3 mg/L. Nisin was conversely more effective against S. aureus strains (MRSA and laboratory strains, MIC 0.5–4.1 mg/L vs. lacticin 3147 MIC 1.9–15.4 mg/L) . This differential spectrum — lacticin 3147 superior against VRE, nisin superior against S. aureus — means that the two lantibiotics are not interchangeable when specific pathogen targets are defined.

vancomycin-resistant enterococci VRE antimicrobial resistance nisin alternative

Potent Antimycobacterial Activity — MIC90 of 7.5 mg/L Against M. tuberculosis H37Ra, at Least 8-Fold Superior to Nisin (MIC90 >60 mg/L)

Using the microtitre alamarBlue assay against clinically significant mycobacteria, lacticin 3147 demonstrated an MIC90 of 7.5 mg/L against M. tuberculosis H37Ra, while nisin failed to achieve 90% growth inhibition at concentrations exceeding 60 mg/L. Against M. avium subsp. paratuberculosis (MAP), lacticin 3147 showed an MIC90 of 15 mg/L compared with nisin's MIC90 of >60 mg/L . This represents at minimum an 8-fold potency advantage for lacticin 3147 against M. tuberculosis H37Ra at physiological pH.

antimycobacterial Mycobacterium tuberculosis lantibiotic nisin comparison

Lipid-II-Targeting Potency Comparable to Vancomycin Against Listeria monocytogenes — MIC 0.95–3.8 μg/mL vs. Nisin's 6.28–25.14 μg/mL

In the first three-way comparison of lipid-II-binding antimicrobials, lacticin 3147 displayed an MIC range of 0.95–3.8 μg/mL against Listeria monocytogenes, comparable to vancomycin (MIC 0.78–1.56 μg/mL) and substantially more potent than nisin (MIC 6.28–25.14 μg/mL) . Importantly, nisin-resistant L. monocytogenes mutants retained full or near-full susceptibility to both vancomycin and lacticin 3147, indicating that the resistance mechanisms affecting nisin do not cross-compromise lacticin 3147 activity . Against Bacillus cereus, lacticin 3147 (MIC 1.9–3.8 μg/mL) was also more effective than nisin (MIC 4.1–16.7 μg/mL).

lipid II targeting vancomycin comparison Listeria monocytogenes food safety

Ordered Sequential Mechanism with Defined 0.6 nm Pore Formation — A Mechanistic Signature Distinct from Single-Peptide Lantibiotics

Mechanistic dissection reveals that LtnA1 selectively binds lipid II (confirmed by tryptophan fluorescence and isothermal titration calorimetry) but cannot alone inhibit cell wall biosynthesis; full inhibition requires sequential recruitment of LtnA2 to the lipid II:LtnA1 complex, forming a high-affinity three-component complex that generates defined pores of 0.6 nm diameter in lipid-II-supplemented model membranes . This ordered sequential mechanism — LtnA1-first, LtnA2-second, as confirmed by sequential peptide addition with intermediate washing steps — contrasts fundamentally with nisin's single-peptide, lipid-II-dependent pore formation and with mersacidin's purely cell-wall-biosynthesis-inhibitory, non-pore-forming mechanism .

mechanism of action lipid II binding pore formation mersacidin-like

Comparable Biopreservation Efficacy to Nisin in Fresh Pork Sausage, with Enhanced Performance in Organic Acid Combinations

In a controlled fresh pork sausage preservation trial, lacticin 3147 (2500 AU/g) and nisin (500 IU/g) showed no statistically significant difference in activity against Clostridium perfringens, Salmonella Kentucky, and Listeria innocua, with both bacteriocins performing significantly better than sodium metabisulfite (450 ppm) against Gram-positive strains in broth systems . Notably, the combination of lacticin 3147 with either 2% sodium citrate or 2% sodium lactate maintained significantly lower total aerobic plate counts (P < 0.05) for the duration of the trial compared to nisin-organic acid combinations . This indicates that while the two lantibiotics perform comparably as standalone preservatives, lacticin 3147 may offer superior compatibility with organic acid hurdle technology.

food biopreservation shelf life meat preservation nisin alternative

Evidence-Backed Procurement and Research Application Scenarios for Lacticin 3147 A1


Anti-VRE Biopreservative or Anti-Infective Lead Compound Development

Based on the direct head-to-head evidence that lacticin 3147 demonstrates MIC values of 1.9–7.7 mg/L against VRE compared with nisin's 2 to ≥8.3 mg/L , procurement of lacticin 3147 (or its producing strain Lactococcus lactis DPC3147) is indicated for research programs developing VRE-targeted anti-infectives or for food/feed preservation where VRE contamination control is a defined risk management objective. The differential spectrum — lacticin 3147 superior against VRE, nisin superior against S. aureus — should guide pathogen-specific selection rather than generic lantibiotic procurement.

Antimycobacterial Drug Discovery Starting Scaffold

The ≥8-fold MIC90 superiority of lacticin 3147 (7.5 mg/L) over nisin (>60 mg/L) against M. tuberculosis H37Ra at physiological pH positions this lantibiotic as a procurable lead scaffold for medicinal chemistry programs targeting tuberculosis and Johne's disease (MAP). Its lipid-II-binding mechanism, mediated by LtnA1, provides a validated molecular target distinct from current antimycobacterial drug classes, reducing the risk of cross-resistance with existing therapies.

Nisin-Resistant Listeria Control in Dairy and Ready-to-Eat Food Systems

The finding that nisin-resistant L. monocytogenes mutants retain full susceptibility to lacticin 3147 (MIC 0.95–3.8 μg/mL, comparable to vancomycin at 0.78–1.56 μg/mL) supports the procurement of lacticin 3147 in spray-dried powder form (as described in patent EP 1090035 B1 ) for food environments where nisin resistance has emerged or is anticipated. Validated food matrices include yogurt, cottage cheese, infant milk formulations, and powdered soup .

Two-Component Lantibiotic Scaffold for Synthetic Biology and Bioengineering

The ordered sequential mechanism — LtnA1 lipid II binding followed by LtnA2 recruitment, forming 0.6 nm pores — and the demonstrated capacity of the lacticin 3147 post-translational machinery to process heterologous peptides (e.g., functional production of C55α) make the lacticin 3147 biosynthetic system a uniquely versatile platform for lantibiotic engineering. Procurement of the full ltn operon or the producing strain is indicated for synthetic biology programs seeking to generate novel two-component lantibiotic analogs with tailored antimicrobial spectra.

Quote Request

Request a Quote for Lantibiotic lacticin 3147 A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.